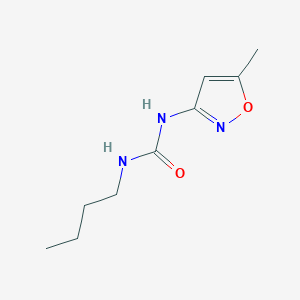
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is a synthetic compound that has recently seen a surge in scientific research applications. It is a derivative of urea, and has a wide range of potential uses in the lab.
科学研究应用
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, has a wide range of potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleosides. It has also been used as a catalyst in organic reactions, and as a ligand in metal-catalyzed reactions. Additionally, it has been used as a substrate for enzymatic reactions, and as a probe for studying protein-protein interactions.
作用机制
The mechanism of action of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is largely unknown. However, it is believed to act as a hydrogen-bond donor and acceptor, allowing it to form complexes with other molecules. This allows it to interact with various biomolecules, such as proteins, DNA, and RNA. Additionally, it has been shown to be an efficient chelator of metal ions, which can be used to study metal-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, are largely unknown. However, it has been shown to interact with various biomolecules, such as proteins, DNA, and RNA. Additionally, it has been shown to be an efficient chelator of metal ions. These interactions may have implications for the regulation of biochemical and physiological processes.
实验室实验的优点和局限性
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, and can be used in a variety of conditions. However, it is also relatively insoluble in water, which can limit its use in certain experiments. Additionally, it may react with other compounds in the reaction mixture, which can potentially interfere with the desired reaction.
未来方向
The potential applications of urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, are still being explored. One potential application is in the development of new drugs. It has been shown to interact with various biomolecules, and this could be used to develop targeted therapies for various diseases. Additionally, it could be used to study protein-protein interactions, which could lead to a better understanding of disease pathways. Furthermore, it could be used to study metal-catalyzed reactions, which could lead to the development of new catalysts. Finally, it could be used as a reagent for the synthesis of various compounds, which could lead to the development of new materials.
合成方法
Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)-, is synthesized through a reaction of isoxazole with butyl isocyanate. This reaction is carried out in the presence of a catalyst, such as pyridine, and is typically conducted at a temperature of 0-50°C. The reaction produces a colorless, crystalline solid, which is the desired product.
属性
IUPAC Name |
1-butyl-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-4-5-10-9(13)11-8-6-7(2)14-12-8/h6H,3-5H2,1-2H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAYSGRDULBOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=NOC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366659 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55807-64-2 |
Source


|
| Record name | Urea, N-butyl-N'-(5-methyl-3-isoxazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)


![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)




![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)


![3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B6612727.png)
